molecular formula C11H12FNO2 B1439852 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1047654-46-5

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1439852
CAS No.: 1047654-46-5
M. Wt: 209.22 g/mol
InChI Key: YVTADGCUSGBFIQ-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative that serves as a versatile chiral building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a critical synthetic intermediate for the development of novel Murine Double Minute 2 (MDM2) inhibitors . These inhibitors are designed to disrupt the MDM2-p53 protein-protein interaction, a promising therapeutic strategy for cancer treatment that aims to reactivate the tumor suppressor function of p53 in malignancies retaining wild-type p53 . The compound features a stereochemically defined pyrrolidine core, a common scaffold in drug discovery, substituted with a 2-fluorophenyl group which enhances binding interactions through steric and electronic effects. Scientific studies have utilized this core structure to create potent spirooxindole-based MDM2 inhibitors, such as AA-115/APG-115, which have demonstrated high affinity for MDM2 (Ki < 1 nM), potent cellular activity, and achieved complete tumor regression in vivo models, leading to advancement into clinical trials . Beyond oncology, the 5-oxopyrrolidine-3-carboxylic acid scaffold is also being explored for its anticancer properties against other aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTADGCUSGBFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation Route

One of the most efficient and widely reported methods involves an enantioselective hydrogenation of a suitable precursor to yield the chiral pyrrolidine carboxylic acid.

  • Starting Materials: Halogen-substituted aryl-propynoic acid esters or related precursors.
  • Key Reaction: Catalytic asymmetric hydrogenation using chiral diphosphine ligands complexed with rhodium or ruthenium catalysts.
  • Conditions: Moderate temperature and pressure, often under mild conditions to preserve stereochemistry.
  • Outcome: High yield and excellent enantiomeric excess (>99% ee), often eliminating the need for further chiral resolution.

Process Example:

  • A halogenated aryl-propynoic acid ethyl ester is treated with trifluoroacetic acid in dichloromethane at room temperature.
  • After stirring, the mixture is evaporated and dissolved in dioxane.
  • Aqueous sodium hydroxide is added to form an emulsion, stirred at room temperature for extended periods (e.g., 18-48 hours).
  • Organic solvents are removed under reduced pressure.
  • The aqueous layer is acidified to precipitate the pyrrolidine-3-carboxylic acid derivative.
  • The product is filtered, washed, and dried, yielding a white solid with high purity and enantiomeric excess.

This method is scalable and has been used to produce multi-gram quantities with >99% purity and enantiomeric excess.

The introduction of the 2-fluorophenyl group can be achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

  • Reagents: 1,2-difluoro-4-iodobenzene or related fluorinated aryl halides.
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or similar Pd(0) complexes.
  • Solvent: Tetrahydrofuran (THF) or dioxane.
  • Conditions: Room temperature stirring for several hours.
  • Workup: Extraction with organic solvents, washing with aqueous solutions, drying, and purification by silica gel chromatography.

This step yields the fluorophenyl-substituted pyrrolidine intermediate in good yield (e.g., 76%) and purity.

Cyclization and Functional Group Transformations

The pyrrolidine ring formation can be achieved through intramolecular cyclization reactions, often starting from amino acid derivatives or suitable precursors.

  • Reagents: Amino alcohols or amino acid esters.
  • Catalysts and Conditions: Acidic or basic conditions, sometimes using protecting groups to control regioselectivity.
  • Functionalization: Introduction of the carboxylic acid group at the 3-position via hydrolysis or oxidation steps.

Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Yield (%) Purity/Enantiomeric Excess Notes
Halogenated aryl-propynoic acid ester preparation Starting from halogenated phenyl precursors Variable High purity Precursor for hydrogenation step
Enantioselective hydrogenation Rhodium catalyst with chiral diphosphine ligand, TFA, NaOH, dioxane, room temp 58-75% >99% purity, >99.9% ee High stereoselectivity, mild conditions
Palladium-catalyzed cross-coupling Pd(PPh3)4, THF, 1,2-difluoro-4-iodobenzene, room temp 76% High purity Efficient aryl group introduction
Acidification and precipitation 3M HCl to pH 2.5, stirring at room temp Quantitative High purity Final isolation of product

Research Findings and Optimization Notes

  • The enantioselective hydrogenation method is preferred for its high yield and stereochemical control, avoiding costly chiral resolution steps.
  • The use of trifluoroacetic acid facilitates the cyclization and stabilization of intermediates.
  • Sodium hydroxide aqueous solution promotes hydrolysis and ring closure under mild conditions.
  • The fluorophenyl substituent introduction via palladium-catalyzed cross-coupling is efficient and compatible with various functional groups.
  • Final acidification and precipitation steps enable isolation of the product as a white solid with excellent purity and yield.
  • Continuous flow techniques and green chemistry principles are being explored to improve scalability and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different aromatic or aliphatic groups .

Scientific Research Applications

Pharmaceutical Development

Neurological Disorders
This compound is primarily investigated for its therapeutic potential in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing medications targeting conditions such as epilepsy, anxiety, and depression .

Case Study: Epilepsy Treatment
Research has shown that derivatives of pyrrolidine compounds can effectively reduce seizure activity in animal models. For instance, studies on similar compounds have demonstrated efficacy in reducing hyperexcitability in neuronal circuits associated with epilepsy .

Analytical Chemistry

Standard Reference Material
In analytical laboratories, 4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid serves as a standard reference material. It aids in the calibration of instruments and validation of methods for detecting similar compounds. This is crucial for ensuring accuracy and reliability in chemical analyses .

Data Table: Analytical Applications

Application TypeDescription
Calibration StandardsUsed to calibrate chromatographic and spectrometric methods
Method ValidationAssists in validating detection methods for related compounds

Biochemical Research

Drug Interaction Studies
Researchers utilize this compound to study the effects of fluorinated compounds on biological systems. It helps in understanding drug interactions and metabolic pathways, providing insights into how modifications to chemical structures can influence biological activity .

Case Study: Enzyme Interactions
In biochemical assays, the compound has been tested for its binding affinity to various enzymes. Studies indicate that the fluorophenyl group enhances binding affinity, making it a valuable tool for exploring enzyme mechanisms.

Material Science

Polymer Development
The compound is also explored for its properties in creating novel materials. It can be incorporated into polymer systems to enhance material characteristics such as durability and thermal stability .

Application Example: Coatings and Adhesives
In material science applications, this compound has been investigated for use in coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors .

Medicinal Chemistry

Synthesis of Bioactive Molecules
As a valuable intermediate in medicinal chemistry, this compound facilitates the synthesis of various pharmaceuticals aimed at specific biological targets. Its structural characteristics allow researchers to design new drug candidates with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/R-Groups CAS Number Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl, benzyl 874990-50-8 297.33 Intermediate in drug synthesis; no specified hazards .
Boc-(±)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl, Boc-protected 1414580-85-0 309.33 Used in peptide synthesis; enhanced stability via tert-butoxycarbonyl (Boc) protection .
(3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid 2-Fluorophenyl, (3S,4R) stereochemistry 1049975-91-8 245.68 (HCl salt) Enantiomerically pure form; potential for targeted biological activity .
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid 2,4-Difluorophenyl, tert-butyl Not specified ~309.34 Increased lipophilicity; tert-butyl group may improve metabolic stability .
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 4-Fluorophenethyl, 5-oxo group Not specified ~277.28 Ketone modification alters electronic profile; potential for agrochemical applications .

Substituent Effects on Physicochemical Properties

  • Fluorine Position : The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to 3- or 4-fluorophenyl analogues (e.g., J00835 in ), which may influence binding affinity in receptor-ligand interactions .
  • Boc Protection : Boc-derivatized analogues (e.g., CAS 1414580-85-0) exhibit higher molecular weights (~309 vs. ~297 g/mol) and are used to stabilize reactive amines during synthesis .
  • Stereochemistry : Enantiomeric purity, as in (3S,4R)-configured derivatives, is critical for pharmacological activity. For example, (3S,4R)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049975-91-8) may show distinct pharmacokinetic profiles compared to racemic mixtures .

Biological Activity

4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C12_{12}H12_{12}FNO2_2, with a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom enhances its lipophilicity and may influence its interactions with biological targets.

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. The fluorophenyl group contributes to increased binding affinity, while the carboxylic acid moiety facilitates hydrogen bonding with target molecules, enhancing its biological efficacy .

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, making it a valuable tool in biochemical assays. Its structural similarity to other biologically active molecules allows it to serve as a lead compound in drug development .

Receptor Binding

Studies have shown that this compound interacts with neurotransmitter receptors, which may have implications for treating neurological disorders such as depression and anxiety . The binding affinity and selectivity towards these receptors are critical for its pharmacological profile.

Applications in Research

The compound is utilized in several areas of research:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological conditions .
  • Neuroscience Research : Investigations into neurotransmitter systems have highlighted its potential role in understanding mood disorders .
  • Analytical Chemistry : It is employed for quantifying drug levels in biological samples, aiding pharmacokinetic studies .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited specific enzymes involved in neurotransmitter metabolism, suggesting its potential therapeutic applications.
  • Binding Affinity Analysis : Research involving radiolabeled versions of the compound showed high binding affinity to serotonin receptors, indicating its promise in developing antidepressants .
  • Toxicity Profiles : Preliminary toxicity assessments revealed that while the compound exhibits desirable biological activity, further studies are necessary to evaluate its safety profile comprehensively .

Comparative Analysis Table

Property/ActivityThis compoundOther Similar Compounds
Molecular Weight221.23 g/molVaries
Binding Affinity to Serotonin ReceptorsHighModerate to High
Enzyme InhibitionYesYes
ApplicationsNeurological disorders, drug developmentVaries
ToxicityPreliminary assessments indicate low toxicityVaries

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
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4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid

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